Ethyl 4-benzamido-2-methylquinoline-6-carboxylate
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Overview
Description
Ethyl 4-benzamido-2-methylquinoline-6-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is characterized by the presence of a benzamido group, a methyl group, and an ethyl ester group attached to the quinoline core.
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities . They are key molecules in living organisms, including DNA, RNA, and numerous natural products such as antibiotics, vitamins, and liposaccharides .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to a range of biological activities . These interactions can result in changes at the molecular and cellular levels .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to their wide range of biological activities .
Result of Action
Quinoline derivatives are known to have a range of biological activities, indicating that they can have various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-benzamido-2-methylquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction between the quinoline derivative and benzoyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group on the quinoline core can be esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzamido-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents onto the quinoline core .
Scientific Research Applications
Ethyl 4-benzamido-2-methylquinoline-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Industrial Chemistry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 4-benzamido-2-methylquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Quinoline-2-carboxylic acid: A compound with a carboxylic acid group at the 2-position of the quinoline ring.
2-Methylquinoline: A simpler quinoline derivative with a methyl group at the 2-position.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-benzamido-2-methylquinoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-25-20(24)15-9-10-17-16(12-15)18(11-13(2)21-17)22-19(23)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKWHJLQHBBMCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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